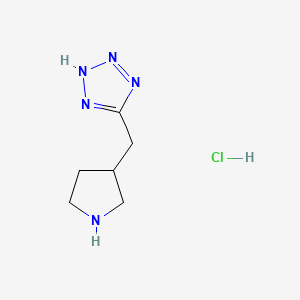

5-(Pyrrolidin-3-ylmethyl)-1H-tetrazole hydrochloride

描述

属性

IUPAC Name |

5-(pyrrolidin-3-ylmethyl)-2H-tetrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5.ClH/c1-2-7-4-5(1)3-6-8-10-11-9-6;/h5,7H,1-4H2,(H,8,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQVATDCVKRIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=NNN=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of a nitrile with sodium azide in the presence of a catalyst can yield the tetrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

化学反应分析

Reduction Reactions

The tetrazole ring is resistant to reduction, but the pyrrolidine moiety can undergo hydrogenation:

Substitution Reactions

The tetrazole’s N–H group participates in nucleophilic substitutions, particularly under basic conditions:

-

Example: Reaction with aldehydes forms hydroxymethyl derivatives via deprotonation and nucleophilic addition .

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes decomposition:

-

Decomposition in acidic, high-temperature environments follows a pathway involving nitrilimine intermediates .

Stability in Solvents

The compound’s solubility and stability vary significantly with solvent polarity:

Biological and Catalytic Interactions

科学研究应用

Synthesis of 5-(Pyrrolidin-3-ylmethyl)-1H-tetrazole Hydrochloride

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with azides or nitriles, followed by cyclization to form the tetrazole ring. Various catalytic methods have been explored to enhance yield and selectivity, including the use of nano-catalysts and solid acid resins .

Key Synthetic Methods:

- Nano-Catalytic Synthesis: This method utilizes nano-sized catalysts to improve reaction efficiency and product yield. Studies have shown that using nano-catalysts can significantly enhance the synthesis of tetrazole derivatives .

- Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to more complex structures in fewer steps .

Biological Applications

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives possess significant antimicrobial properties. For instance, compounds linked with pyrazole structures have been screened against various bacterial strains, revealing notable antibacterial activity . The presence of halogen substituents in specific positions has been linked to enhanced efficacy against gram-positive and gram-negative bacteria.

Anticancer Properties

The compound has shown promise in cancer research, particularly in targeting specific receptors associated with tumor growth. Structure-activity relationship studies indicate that modifications in the tetrazole structure can influence its effectiveness as an anticancer agent . Notably, certain tetrazoles have been identified as antagonists for the P2X7 receptor, which plays a role in cancer cell proliferation .

Neuroprotective Effects

Emerging studies suggest that tetrazole derivatives may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The ability to chelate metal ions could be beneficial in mitigating oxidative stress associated with such conditions .

Case Studies

Case Study 1: Antimicrobial Screening

A study evaluated various pyrazole-linked tetrazole derivatives for their antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. Compounds demonstrated variable efficacy based on their structural characteristics, with some achieving over 90% inhibition rates against tested strains .

Case Study 2: Anticancer Activity

In a preclinical model, a series of 5-substituted tetrazoles were tested for their anticancer effects on ependymoma cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .

作用机制

The mechanism of action of 5-(Pyrrolidin-3-ylmethyl)-1H-tetrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the tetrazole moiety can form hydrogen bonds and coordinate with metal ions . These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

相似化合物的比较

Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which also feature the pyrrolidine ring but differ in their functional groups.

Tetrazole derivatives: Compounds such as 5-aminotetrazole and 5-phenyltetrazole share the tetrazole moiety but have different substituents.

Uniqueness: 5-(Pyrrolidin-3-ylmethyl)-1H-tetrazole hydrochloride is unique due to the combination of the pyrrolidine and tetrazole rings, which confer distinct physicochemical properties and biological activities . This dual functionality makes it a versatile compound in various fields of research and application .

生物活性

5-(Pyrrolidin-3-ylmethyl)-1H-tetrazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The combination of the pyrrolidine and tetrazole moieties contributes to its distinct physicochemical properties, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The pyrrolidine ring enhances binding affinity through hydrophobic interactions, while the tetrazole moiety can form hydrogen bonds and coordinate with metal ions, facilitating its biological effects. This mechanism allows the compound to potentially modulate various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that tetrazole derivatives can influence cancer cell viability and apoptosis. The compound may trigger apoptotic pathways, similar to other tetrazole derivatives, by modulating key proteins involved in cell survival .

- Antimicrobial Properties : The compound has shown potential antimicrobial activity, possibly through mechanisms that disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other pyrrolidine and tetrazole derivatives:

| Compound Type | Example Compounds | Key Features |

|---|---|---|

| Pyrrolidine Derivatives | Pyrrolidine-2-one, Pyrrolidine-2,5-diones | Varying functional groups affecting activity |

| Tetrazole Derivatives | 5-Aminotetrazole, 5-Phenyltetrazole | Different substituents alter pharmacodynamics |

| Unique Compound | This compound | Combination of both rings enhances binding and activity |

Case Studies

Recent studies have explored the synthesis and biological evaluation of tetrazole derivatives. For instance, a study utilizing multicomponent reactions highlighted the stability and reactivity of substituted tetrazoles under various conditions, suggesting that structural modifications can significantly impact their biological activity .

Another case study focused on the synthesis of novel pyrazole derivatives, which share structural similarities with tetrazoles. These derivatives demonstrated significant antibacterial and anticancer activities, indicating that modifications in the tetrazole structure could yield compounds with enhanced therapeutic profiles .

Research Findings

A comprehensive analysis of various studies reveals that this compound may serve as a promising lead compound in drug development. Its unique structure allows for diverse interactions with biological targets, potentially leading to applications in treating cancer and bacterial infections. Further research is warranted to fully elucidate its mechanisms of action and optimize its pharmacological properties.

常见问题

Q. What are the optimal synthetic routes for 5-(Pyrrolidin-3-ylmethyl)-1H-tetrazole hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of this compound typically involves coupling pyrrolidine derivatives with tetrazole precursors under nucleophilic or catalytic conditions. To optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading), employ Design of Experiments (DoE) methodologies . For instance, factorial designs can identify critical variables (e.g., pH, stoichiometry) affecting yield. Computational reaction path searches (e.g., quantum chemical calculations) can predict viable intermediates and transition states, reducing trial-and-error experimentation . Validate predictions with small-scale reactions and characterize products via NMR, HPLC, or mass spectrometry to confirm structural fidelity.

Q. How should researchers handle contradictions in spectroscopic data during structural characterization?

Methodological Answer: Discrepancies in NMR or IR spectra may arise from tautomerism, solvate formation, or impurities. First, repeat measurements under standardized conditions (solvent, temperature, concentration). Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguous signals. Cross-validate with alternative methods like X-ray crystallography or computational spectral simulations (DFT-based predictions) . If contradictions persist, reassess synthetic protocols for byproduct formation or degradation pathways . Theoretical frameworks (e.g., electronic structure analysis) can guide reinterpretation of spectral data .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Due to its tetrazole moiety (potential exothermic decomposition) and hydrochloride salt (irritant properties), adhere to:

- Ventilation: Use fume hoods for weighing and reactions .

- PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Storage: In airtight containers under inert gas (N₂/Ar), away from oxidizers and moisture .

- Emergency Procedures: Rinse exposed skin/eyes with water for 15+ minutes; consult SDS for antidotes . Document near-miss incidents to refine risk assessments .

Advanced Research Questions

Q. How can computational chemistry enhance the understanding of this compound’s reactivity in catalytic systems?

Methodological Answer: Leverage density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and predict regioselectivity in reactions. For catalytic applications (e.g., ligand design), simulate metal-ligand binding affinities and transition states using software like Gaussian or ORCA . Validate simulations with kinetic studies (e.g., stopped-flow spectroscopy) and compare experimental vs. computed activation energies . Integrate machine learning (ML) to identify structure-activity relationships from large datasets .

Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?

Methodological Answer: Variability often stems from mixing inefficiencies or heat transfer limitations at larger scales. Use continuous flow reactors to improve reproducibility, as they enable precise control over residence time and temperature . Monitor critical quality attributes (CQAs) like particle size distribution via in-line PAT (Process Analytical Technology) tools. Apply statistical process control (SPC) to track deviations and adjust parameters in real-time . For purification, evaluate membrane separation technologies (e.g., nanofiltration) to remove impurities without column chromatography .

Q. How can researchers resolve conflicting bioactivity data in pharmacological studies?

Methodological Answer: Contradictory results (e.g., enzyme inhibition vs. cellular assays) may arise from off-target effects or assay conditions. Conduct orthogonal assays (e.g., SPR, ITC) to confirm binding specificity. Use theoretical models (e.g., molecular docking) to probe interactions with biological targets . If discrepancies persist, reevaluate compound stability under assay conditions (pH, serum proteins) via LC-MS stability studies . Collaborate with computational biologists to refine QSAR models and identify confounding variables .

Q. What advanced techniques characterize the compound’s solid-state behavior and polymorphic forms?

Methodological Answer: Combine synchrotron XRD and DSC (Differential Scanning Calorimetry) to identify polymorphs. For hygroscopicity, perform dynamic vapor sorption (DVS) studies. Use solid-state NMR (ssNMR) to probe molecular mobility and crystallinity . Computational crystal structure prediction (CSP) tools (e.g., Polymorph Predictor) can prioritize stable forms for experimental validation . Document lattice energy landscapes to guide crystallization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。